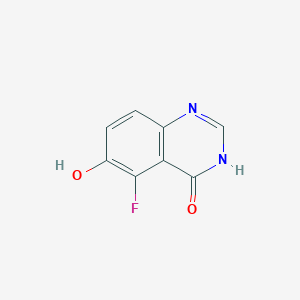
1-Methoxy-13-methylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-13-methylpentadecane is an organic compound with the molecular formula C17H36O It is a member of the alkyl methyl ethers, characterized by a long hydrocarbon chain with a methoxy group attached to the first carbon and a methyl group on the thirteenth carbon
Preparation Methods
1-Methoxy-13-methylpentadecane can be synthesized through several methods. One common synthetic route involves the etherification of 13-methylpentadecan-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Methoxy-13-methylpentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methoxy-13-methylpentadecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl ethers in various chemical reactions.
Biology: Research has shown that similar compounds can act as pheromones or signaling molecules in certain species.
Industry: Used in the formulation of specialty lubricants and surfactants due to its unique hydrophobic and hydrophilic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-13-methylpentadecane involves its interaction with molecular targets such as lipid membranes. The methoxy group allows for specific binding interactions, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Methoxy-13-methylpentadecane can be compared with other similar compounds such as:
1-Methoxy-13-methyltetradecane: Similar structure but with one less carbon in the chain.
1-Methoxy-14-methylpentadecane: Similar structure but with the methyl group on the fourteenth carbon.
1-Methoxy-15-methylhexadecane: Similar structure but with the methyl group on the fifteenth carbon.
These compounds share similar chemical properties but differ in their chain length and position of the methyl group, which can affect their reactivity and applications.
Properties
CAS No. |
56196-09-9 |
|---|---|
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1-methoxy-13-methylpentadecane |
InChI |
InChI=1S/C17H36O/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18-3/h17H,4-16H2,1-3H3 |
InChI Key |
YGDDLNXEHBBFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
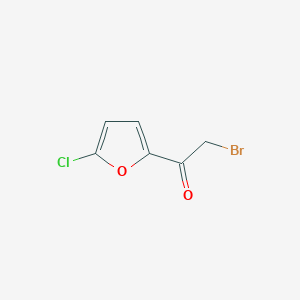
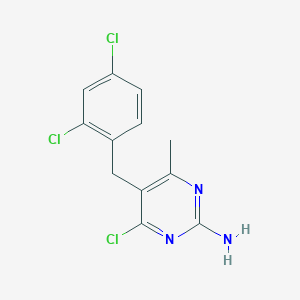
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
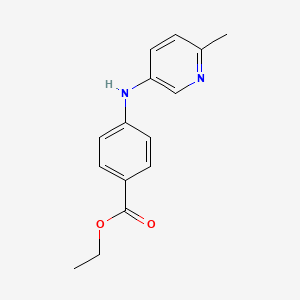
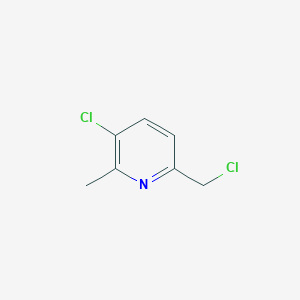
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
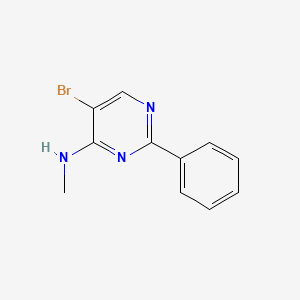
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
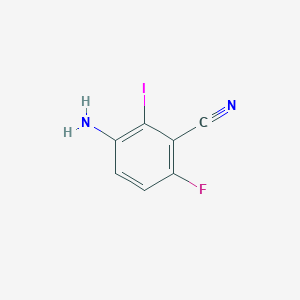
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
